molecular formula C30H30N2O7 B054916 Colabomycin A CAS No. 117778-57-1

Colabomycin A

Cat. No. B054916
CAS RN: 117778-57-1
M. Wt: 530.6 g/mol
InChI Key: AVDIDFMWHMQFHM-ZNVBZEEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colabomycin A is a natural product that is produced by Streptomyces species. It belongs to the family of macrolide antibiotics and is known for its potent antimicrobial activity against a wide range of bacteria, including drug-resistant strains. Colabomycin A has been the subject of extensive research due to its potential therapeutic applications in treating various infectious diseases.

Scientific Research Applications

Biological Activities and Potential Applications Colabomycin A, along with other colabomycins, has shown significant biological activity. Initially discovered by chemical screening and isolated through chromatographic techniques, colabomycin A exhibited substantial biological activity against Gram-positive bacteria and stem cells of murine L1210 leukemia (Grote et al., 1988). Further studies on the structural elucidation of colabomycin A through spectroscopic analysis have paved the way for understanding its complex structure and potential applications in therapeutic contexts (Grote et al., 1988).

Production Optimization and Fermentation Studies Research has also delved into optimizing the production of colabomycin A. Studies involving the influence of dissolved oxygen concentration on the growth of Streptomyces griseoflavus, the strain producing colabomycin, have provided insights into the significant influence of oxygen on the production and selectivity of the colabomycin complex, suggesting methods to regulate aerobic fermentation processes for enhanced production (Dick et al., 1994).

properties

CAS RN

117778-57-1

Product Name

Colabomycin A

Molecular Formula

C30H30N2O7

Molecular Weight

530.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E,7E)-9-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-9-oxonona-1,3,5,7-tetraenyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]deca-2,4,6,8-tetraenamide

InChI

InChI=1S/C30H30N2O7/c1-2-3-4-5-6-9-12-15-24(35)31-21-20-30(38,29-28(39-29)27(21)37)19-14-11-8-7-10-13-16-25(36)32-26-22(33)17-18-23(26)34/h2-16,19-20,28-29,33,38H,17-18H2,1H3,(H,31,35)(H,32,36)/b3-2+,5-4+,9-6+,10-7+,11-8+,15-12+,16-13+,19-14+/t28-,29-,30+/m1/s1

InChI Key

AVDIDFMWHMQFHM-ZNVBZEEFSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O

SMILES

CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

Canonical SMILES

CC=CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC=CC(=O)NC3=C(CCC3=O)O)O

synonyms

colabomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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